Diisobutylnaphthalene-1-sulphonic acid
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Overview
Description
Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with isobutyl groups and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The sulfonation process typically involves the use of chlorosulfonic acid or oleum as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is treated with chlorosulfonic acid. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diisobutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Diisobutylnaphthalene-1-sulphonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler sulfonic acid derivative of naphthalene with similar chemical properties.
Naphthalene-2-sulfonic acid: Another isomeric form with the sulfonic acid group at a different position on the naphthalene ring.
Diisobutylnaphthalene-2-sulphonic acid: A structural isomer of diisobutylnaphthalene-1-sulphonic acid with the sulfonic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of isobutyl groups, which enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
CAS No. |
94247-74-2 |
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Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChI Key |
KBLAMUYRMZPYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O |
Origin of Product |
United States |
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